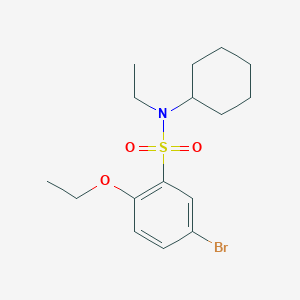
N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide, also known as BPTA, is a small molecule inhibitor that has been widely used in scientific research. BPTA has been found to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.
Mechanism of Action
N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide binds to the ATP-binding site of Hsp90 and inhibits its ATPase activity, which is required for the stabilization of client proteins. This leads to the degradation of client proteins by the proteasome, resulting in the induction of cell death in cancer cells. This compound also inhibits the aggregation of tau protein by binding to its N-terminal domain and preventing its self-association.
Biochemical and Physiological Effects
This compound has been found to have potent anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and melanoma. This compound has also been shown to reduce the levels of tau protein aggregates in neuronal cells, which is a hallmark of neurodegenerative disorders. In addition, this compound has been found to inhibit the replication of several viruses, including HIV and dengue virus.
Advantages and Limitations for Lab Experiments
N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide has several advantages as a research tool, including its high potency and selectivity for Hsp90 inhibition, its ability to induce cell death in cancer cells, and its potential therapeutic applications in various diseases. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide. One area of research is to further elucidate the mechanism of action of this compound in cancer cells and other diseases. Another area of research is to develop more potent and selective inhibitors of Hsp90 based on the structure of this compound. Additionally, research could focus on the potential therapeutic applications of this compound in other diseases, such as viral infections and neurodegenerative disorders.
Synthesis Methods
The synthesis of N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide involves the condensation of 4-benzylpiperazine with 6-chloro-4-(4,6-dimethylpyrimidin-2-ylamino)pyrimidine, followed by the reaction of the resulting intermediate with 4-pyridinethiol and acetic anhydride. The final product is obtained after purification using column chromatography.
Scientific Research Applications
N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide has been extensively used in scientific research as a potent inhibitor of the protein Hsp90, which is a molecular chaperone that plays a critical role in the folding and stabilization of various client proteins. Hsp90 has been found to be overexpressed in many types of cancer, and inhibiting its activity has been shown to induce cell death in cancer cells. This compound has also been found to have potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease, by inhibiting the aggregation of tau protein. Additionally, this compound has been shown to inhibit the replication of several viruses, including HIV and dengue virus.
properties
IUPAC Name |
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-pyridin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6OS/c29-22(16-30-19-6-8-23-9-7-19)26-20-14-21(25-17-24-20)28-12-10-27(11-13-28)15-18-4-2-1-3-5-18/h1-9,14,17H,10-13,15-16H2,(H,24,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTXBYYOTVYZPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)CSC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2947899.png)








![N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2947914.png)
![5-((3-(dimethylamino)propyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2947919.png)